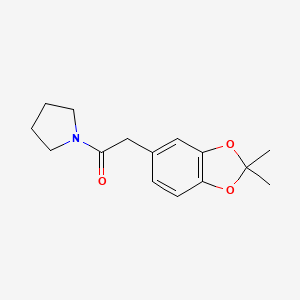
2-(2,2-Dimethyl-2H-1,3-benzodioxol-5-yl)-1-(pyrrolidin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Dimethyl-2H-1,3-benzodioxol-5-yl)-1-(pyrrolidin-1-yl)ethan-1-one is an organic compound that features a benzodioxole ring and a pyrrolidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethyl-2H-1,3-benzodioxol-5-yl)-1-(pyrrolidin-1-yl)ethan-1-one typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the benzodioxole and pyrrolidine moieties under suitable conditions, often using catalysts and specific solvents.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions to increase yield and purity, and ensuring cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethyl-2H-1,3-benzodioxol-5-yl)-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,2-Dimethyl-2H-1,3-benzodioxol-5-yl)-1-(pyrrolidin-1-yl)ethan-1-ol: Similar structure but with an alcohol group.
2-(2,2-Dimethyl-2H-1,3-benzodioxol-5-yl)-1-(pyrrolidin-1-yl)ethan-1-amine: Similar structure but with an amine group.
Uniqueness
The uniqueness of 2-(2,2-Dimethyl-2H-1,3-benzodioxol-5-yl)-1-(pyrrolidin-1-yl)ethan-1-one lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.
Properties
CAS No. |
61148-87-6 |
|---|---|
Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
2-(2,2-dimethyl-1,3-benzodioxol-5-yl)-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C15H19NO3/c1-15(2)18-12-6-5-11(9-13(12)19-15)10-14(17)16-7-3-4-8-16/h5-6,9H,3-4,7-8,10H2,1-2H3 |
InChI Key |
PJYYQKGBONWBKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=C(O1)C=C(C=C2)CC(=O)N3CCCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















